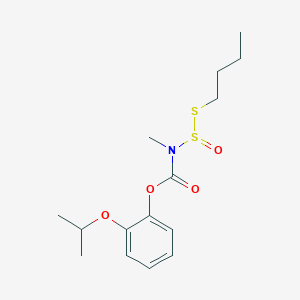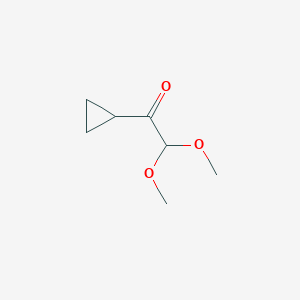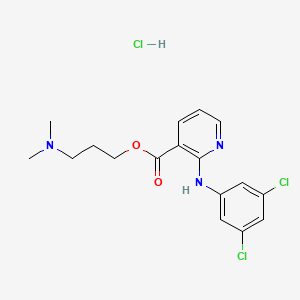
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring, a dichlorophenyl group, and a dimethylamino propyl ester moiety, making it a versatile molecule for different chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride involves several steps. The starting materials typically include 3-Pyridinecarboxylic acid and 3,5-dichloroaniline. The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group of 3,5-dichloroaniline. This intermediate is then esterified with 3-(dimethylamino)propyl alcohol under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinecarboxylic acid derivatives
- 2-((3,5-Dichlorophenyl)amino) compounds
- 3-(Dimethylamino)propyl esters
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
75449-64-8 |
|---|---|
Fórmula molecular |
C17H20Cl3N3O2 |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 2-(3,5-dichloroanilino)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H19Cl2N3O2.ClH/c1-22(2)7-4-8-24-17(23)15-5-3-6-20-16(15)21-14-10-12(18)9-13(19)11-14;/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,21);1H |
Clave InChI |
ODCZZTYMKITLES-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC(=O)C1=C(N=CC=C1)NC2=CC(=CC(=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


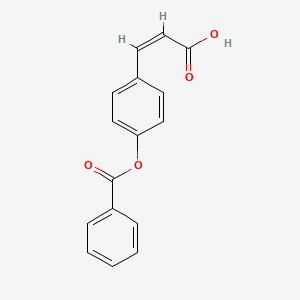
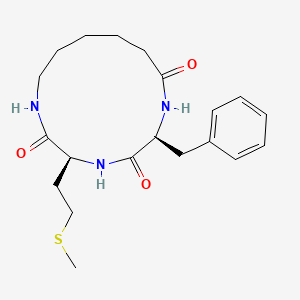


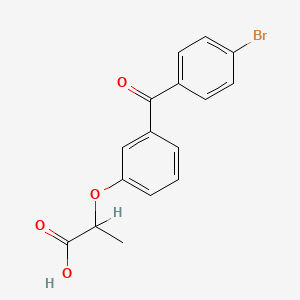
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)


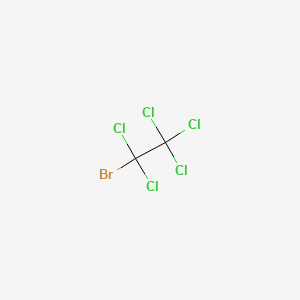
![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

